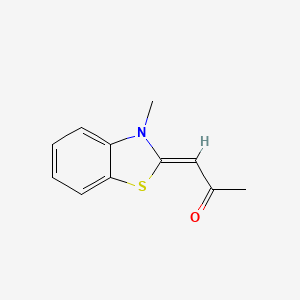
(1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one typically involves the condensation of 3-methyl-1,3-benzothiazol-2(3H)-one with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents used in this synthesis include acetic acid, sulfuric acid, or sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, using advanced techniques such as catalytic hydrogenation, solvent extraction, and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology
In biological research, benzothiazole derivatives are investigated for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and is studied for its potential therapeutic applications.
Medicine
In medicine, compounds similar to this compound are explored for their pharmacological effects, including anti-inflammatory and analgesic properties.
Industry
In the industrial sector, benzothiazole derivatives are used as additives in lubricants, dyes, and polymers. They are also employed in the production of agrochemicals and photographic materials.
Mechanism of Action
The mechanism of action of (1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with a similar structure.
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Methylbenzothiazole: Used in the synthesis of dyes and pigments.
Uniqueness
(1Z)-1-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)propan-2-one is unique due to its specific substitution pattern and the presence of the ylidene group. This structural feature may impart distinct chemical and biological properties compared to other benzothiazole derivatives.
Properties
CAS No. |
4771-25-9 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
(1Z)-1-(3-methyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C11H11NOS/c1-8(13)7-11-12(2)9-5-3-4-6-10(9)14-11/h3-7H,1-2H3/b11-7- |
InChI Key |
MMGDXFPDKJNCAM-XFFZJAGNSA-N |
Isomeric SMILES |
CC(=O)/C=C\1/N(C2=CC=CC=C2S1)C |
Canonical SMILES |
CC(=O)C=C1N(C2=CC=CC=C2S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


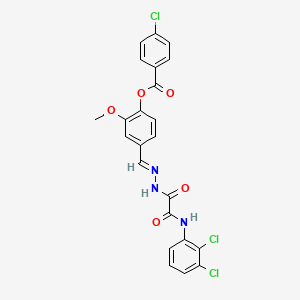
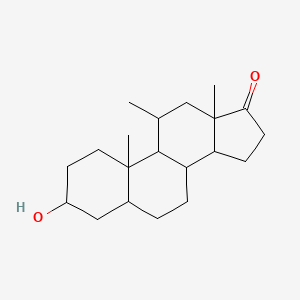
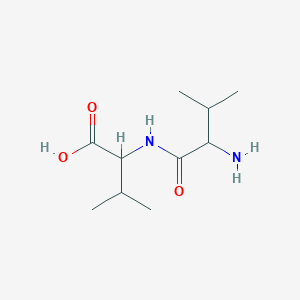
![4-[(4-chlorobenzylidene)amino]-3-(2-furyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11961232.png)

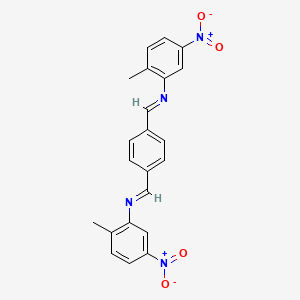

![(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11961251.png)
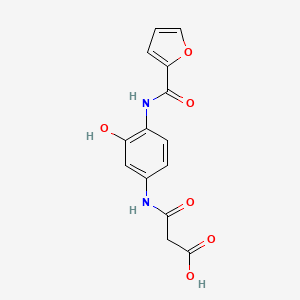
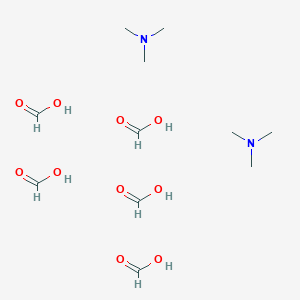


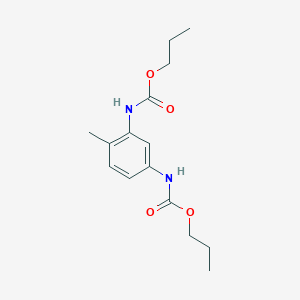
![methyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11961282.png)
